molecular formula C7H14O2 B13575709 (2R)-2,3,3-Trimethylbutanoic acid

(2R)-2,3,3-Trimethylbutanoic acid

Cat. No.: B13575709
M. Wt: 130.18 g/mol
InChI Key: ILBXYVICWFMUPR-YFKPBYRVSA-N
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Description

(2R)-2,3,3-Trimethylbutanoic acid is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.187 g/mol . Its stereochemistry is defined by the (2R) configuration, distinguishing it from its (2S) enantiomer (CAS 13332-31-5) . The compound features three methyl groups at positions 2, 3, and 3 of the butanoic acid backbone, resulting in significant steric hindrance and hydrophobicity. This structure influences its physical properties, such as solubility and melting point, and its reactivity in chemical or biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3,3-trimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of butanoic acid derivatives. For example, starting with ethyl butanoate, a Grignard reaction with methylmagnesium bromide can introduce the necessary methyl groups at the second and third carbon positions. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of suitable precursors. This method ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures, along with the use of a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2R)-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral center allows the compound to interact selectively with chiral environments, making it useful in stereospecific reactions. Pathways involved may include enzyme catalysis and receptor binding, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Aromatic Groups

3-Methyl-2-phenylbutanoic acid (CAS: MFCD00021708)

  • Molecular formula : C₁₁H₁₄O₂; Molecular weight : 178.23 .
  • Key structural difference : A phenyl group replaces two methyl groups at position 3.
  • Impact: Increased lipophilicity due to aromaticity, enhancing membrane permeability in biological systems. Reduced solubility in polar solvents compared to the trimethyl variant. Potential for π-π stacking interactions in crystal structures, altering solid-state packing .

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid

  • Structure: Combines a sulfonamide group and dichlorobenzene with a methyl-substituted butanoic acid .
  • Impact: Introduces hydrogen-bonding capacity (via sulfonamide) and electrophilic character (via chlorine atoms). Enhances biological activity, such as enzyme inhibition, compared to the non-functionalized trimethyl variant.

Functional Group Additions: Hydroxyl and Dihydroxy Derivatives

(R)-2-Hydroxy-3,3-dimethylbutanoic acid (CAS 22146-57-2)

  • Molecular formula : C₆H₁₂O₃; Molecular weight : 132.16 .
  • Key structural difference : A hydroxyl group replaces one methyl group at position 2.
  • Impact: Increased acidity (pKa ~3–4) due to the electron-withdrawing hydroxyl group. Enhanced solubility in polar solvents (e.g., water) via hydrogen bonding. Potential use in chiral synthesis or metabolic pathways, as seen in hydroxy acid derivatives .

(2R,3R)-2,3-Dihydroxy-2-methylbutanoic acid (WTZ)

  • Molecular formula : C₅H₁₀O₄; Molecular weight : 146.13 .
  • Key structural difference : Two hydroxyl groups at positions 2 and 3.
  • Impact :
    • High polarity and water solubility, making it suitable for biochemical studies.
    • Likely participation in chelation or glycosylation reactions, contrasting with the hydrophobic trimethyl variant.

Protective Group Modifications

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid

  • Molecular formula: C₂₂H₂₅NO₄; Molecular weight: 367.44 .
  • Key structural difference : Addition of an Fmoc (fluorenylmethoxycarbonyl) group .
  • Impact :
    • Used in peptide synthesis as a protective group for amines.
    • Increased molecular weight and steric bulk reduce reactivity of the carboxylic acid group.

Stereochemical Variants

(S)-2,3,3-Trimethylbutanoic acid (CAS 13332-31-5)

  • Molecular formula : C₇H₁₄O₂; Molecular weight : 130.187 .
  • Key structural difference : (2S) configuration instead of (2R).
  • Impact :
    • Enantiomeric differences in biological activity, such as binding affinity to chiral receptors or enzymes.
    • Similar physical properties (e.g., melting point) but distinct optical rotation.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) pKa
(2R)-2,3,3-Trimethylbutanoic acid C₇H₁₄O₂ 130.187 Three methyl groups Low ~4.8
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ 178.23 Phenyl group Very low ~4.5
(R)-2-Hydroxy-3,3-dimethylbutanoic acid C₆H₁₂O₃ 132.16 Hydroxyl group Moderate ~3.2
(2R,3R)-2,3-Dihydroxy-2-methylbutanoic acid C₅H₁₀O₄ 146.13 Two hydroxyl groups High ~2.8
(S)-2,3,3-Trimethylbutanoic acid C₇H₁₄O₂ 130.187 Three methyl groups (S-config) Low ~4.8

Research Findings and Insights

  • Steric Effects: The trimethyl substitution in this compound creates steric hindrance, reducing nucleophilic attack on the carboxylic acid group compared to less-branched analogs .
  • Hydrogen Bonding : Hydroxyl-containing derivatives exhibit higher solubility and reactivity in aqueous environments, making them suitable for biochemical applications .
  • Chiral Discrimination: Enantiomers like (2R) and (2S) trimethylbutanoic acids show divergent interactions in asymmetric catalysis or receptor binding .

Biological Activity

(2R)-2,3,3-Trimethylbutanoic acid, with the molecular formula C7H14O2, is a chiral carboxylic acid notable for its unique structural features and potential biological activities. This compound is characterized by the presence of three methyl groups, which contribute to its steric hindrance and influence its interactions within biological systems. Despite its structural complexity, research on its specific biological activity remains limited.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C7H14O2
  • Molecular Weight : Approximately 130.18 g/mol
  • Structural Features :
    • Contains a carboxylic acid functional group.
    • Three methyl groups located at the 2nd and 3rd positions of the butanoic acid chain.

Structural Comparison Table

Compound NameMolecular FormulaStereochemistryUnique Features
This compoundC7H14O2(R)Three methyl groups enhancing steric effects
(S)-2,3-Dimethylbutanoic AcidC6H12O2(S)Enantiomer with different biological activities
2-Methylbutanoic AcidC5H10O2-Lacks additional methyl group at C3

Research into the biological activity of this compound is still emerging. Current understanding suggests that its activity may be linked to its ability to interact with various biological targets due to its chiral nature and steric configuration. However, specific mechanisms remain largely uncharacterized.

Potential Applications

  • Pharmaceuticals : There is ongoing interest in the potential use of this compound and its derivatives in pharmaceutical applications, particularly in targeting metabolic pathways.
  • Biochemical Research : The compound may serve as a useful tool in biochemical studies exploring metabolic processes due to its unique structure.

Study on Inhibitory Effects

A patent study indicated that compounds similar to this compound exhibit inhibitory effects on ATPase activity in cellular complexes involved in tumor progression. This suggests potential applications in cancer therapeutics .

Structure-Activity Relationship Studies

Research has shown that modifications to the structure of trimethylbutanoic acids can lead to varying biological activities. For instance, studies on related β-lactone derivatives have demonstrated their effectiveness as inhibitors of specific enzymes involved in inflammatory processes . These findings highlight the importance of structural variations in determining biological activity.

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety profiles for carboxylic acids suggest that they may exhibit low toxicity at physiological concentrations. Further studies are necessary to establish comprehensive safety profiles.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2R)-2,3,3-trimethylbutanoic acid

InChI

InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m0/s1

InChI Key

ILBXYVICWFMUPR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)C(C)(C)C

Canonical SMILES

CC(C(=O)O)C(C)(C)C

Origin of Product

United States

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